molecular formula C11H11FN4O B1483418 2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde CAS No. 2098138-52-2

2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde

Cat. No.: B1483418
CAS No.: 2098138-52-2
M. Wt: 234.23 g/mol
InChI Key: VVPSZAHXYQMBDH-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at the 1-position with a 2-fluoroethyl group, at the 3-position with a pyrazin-2-yl moiety, and at the 4-position with an acetaldehyde (-CH₂CHO) group. The acetaldehyde group introduces electrophilic reactivity, which may facilitate covalent binding in biological systems or serve as a synthetic intermediate for further derivatization .

Properties

IUPAC Name

2-[1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazol-4-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O/c12-2-5-16-8-9(1-6-17)11(15-16)10-7-13-3-4-14-10/h3-4,6-8H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPSZAHXYQMBDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C=C2CC=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde is a synthetic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. This article reviews the biological activity of this specific compound, drawing on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12FN4OC_{11}H_{12}FN_4O, with a molecular weight of 234.22 g/mol. Its structure features a pyrazole ring substituted with a fluoroethyl group and a pyrazinyl group, which may contribute to its unique biological properties.

PropertyValue
Molecular FormulaC₁₁H₁₂FN₄O
Molecular Weight234.22 g/mol
CAS Number2098138-52-2

The biological activity of this compound is likely mediated through its interaction with various biological targets, including enzymes and receptors. The presence of the fluoroethyl and pyrazinyl groups may enhance binding affinity and specificity towards these targets.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study demonstrated that certain pyrazole derivatives inhibited cell proliferation in breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

Pyrazole compounds are also recognized for their anti-inflammatory activities. Research has shown that derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins. This mechanism is similar to that of established anti-inflammatory drugs like celecoxib .

Antimicrobial Properties

There is emerging evidence suggesting that pyrazole derivatives possess antimicrobial properties. A study reported that compounds with similar structures exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antimicrobial agents.

Case Studies

  • Antitumor Study : In vitro testing of a related pyrazole compound showed a dose-dependent inhibition of growth in MCF-7 breast cancer cells. The compound induced apoptosis, evidenced by increased levels of cleaved caspase-3 and PARP .
  • Anti-inflammatory Research : A comparative study evaluated the COX-inhibitory activity of several pyrazole derivatives, revealing that compounds with a similar structure to this compound significantly reduced inflammatory markers in animal models .
  • Antimicrobial Activity : A recent investigation assessed the antibacterial efficacy of various pyrazole derivatives against multidrug-resistant bacterial strains, finding that some compounds showed promising results in inhibiting bacterial growth .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects, particularly in oncology and neurology. Its structural analogs have shown promise in modulating biological pathways associated with cancer cell proliferation and neurodegenerative diseases.

Case Study: Anticancer Activity

Research has indicated that similar pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with a pyrazole backbone have been reported to inhibit tumor growth through apoptosis induction in breast cancer cells .

Bioassays and Biological Target Interaction

2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde is utilized in bioassays to evaluate its interaction with specific enzymes or receptors. This interaction can lead to insights into its mechanism of action and potential therapeutic applications.

Case Study: Enzyme Inhibition

Inhibitory assays have demonstrated that this compound can interact with specific kinases involved in cell signaling pathways, suggesting a role in modulating cellular responses .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its unique structure allows researchers to explore new synthetic routes and methodologies for creating novel compounds.

Synthetic Route Example

The synthesis typically involves multi-step reactions starting from readily available precursors, utilizing cyclization reactions to form the pyrazole ring followed by subsequent modifications to introduce the fluoroethyl group .

Industrial Applications

Beyond laboratory research, this compound has potential applications in the development of materials with specific chemical properties. Its unique functional groups can be exploited in creating polymers or coatings with enhanced performance characteristics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of key analogs, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural Modifications and Molecular Properties

Compound Name 1-Substituent 3-Substituent 4-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
2-(1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde 2-Fluoroethyl Pyrazin-2-yl Acetaldehyde C₁₁H₁₀FN₄O 221.22* High polarity due to pyrazine; moderate solubility in polar solvents
2-(1-(Prop-2-yn-1-yl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde (CAS 2098079-57-1) Propargyl Pyrazin-2-yl Acetaldehyde C₁₂H₁₀N₄O 226.23 Propargyl group enhances lipophilicity; used in click chemistry applications
(1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol 2-Fluoroethyl Pyrazin-2-yl Methanol C₁₀H₁₁FN₄O 222.22 Higher solubility in water due to -OH group; potential for hydrogen bonding
2-(1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol (CAS 2098016-29-4) 2-Fluoroethyl Thiophen-2-yl Ethanol C₁₁H₁₃FN₂OS 256.30 Thiophene increases lipophilicity; lower metabolic stability compared to pyrazine analogs
2-(1-(4-Chlorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetohydrazide 4-Chlorophenyl Pyridin-4-yl Acetohydrazide C₁₆H₁₄ClN₅O 339.77 Aryl groups enhance rigidity; hydrazide moiety enables metal chelation

*Calculated based on substituent contributions.

Substituent Effects on Physicochemical Properties

  • Fluorine vs. Propargyl at 1-Position : The 2-fluoroethyl group (C₂H₄F) reduces lipophilicity (logP ~1.2) compared to propargyl (C₃H₃, logP ~1.8), improving aqueous solubility .
  • Pyrazine vs. Thiophene at 3-Position : Pyrazine’s nitrogen-rich structure increases polarity and hydrogen-bond acceptor capacity (HBA = 4) versus thiophene (HBA = 0), enhancing target binding in polar environments .
  • Acetaldehyde vs. Methanol at 4-Position: Acetaldehyde’s aldehyde group (-CHO) introduces electrophilicity, enabling Schiff base formation, whereas methanol’s -OH group improves solubility but lacks reactivity .

Key Research Findings

Solubility Trends : Pyrazine-substituted compounds exhibit 2–3-fold higher solubility in DMSO and PBS (pH 7.4) than thiophene analogs due to enhanced polarity .

Metabolic Stability: Fluorine at the 1-position reduces CYP450-mediated oxidation, extending half-life (t₁/₂ > 6 hours in murine models) compared to non-fluorinated derivatives .

Crystallographic Data : SHELX programs () resolved crystal structures of related pyrazoles, confirming planar pyrazine-pyrazole conjugation and fluorine’s role in stabilizing molecular packing .

Preparation Methods

Pyrazole Formation

Pyrazole rings can be synthesized via cyclization of hydrazines with α,β-unsaturated carbonyl compounds or β-diketones. For example, pyrazoline intermediates are often formed by reaction of chalcones with hydrazine derivatives, which can then be oxidized or further functionalized to pyrazoles.

Introduction of the 2-Fluoroethyl Group

The N-alkylation of pyrazoles with fluoroalkyl halides (e.g., 2-fluoroethyl bromide or chloride) under basic conditions is a common method to introduce the 2-fluoroethyl substituent on the pyrazole nitrogen. This reaction typically proceeds in polar aprotic solvents like DMF or DMSO with bases such as potassium carbonate or sodium hydride.

Installation of the Pyrazin-2-yl Substituent

The pyrazin-2-yl group can be introduced via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) using appropriate pyrazine derivatives and pyrazole intermediates bearing suitable leaving groups (e.g., halides).

Functionalization at the 4-Position: Acetaldehyde Group Introduction

The aldehyde group at the pyrazole C4 position can be introduced by:

  • Formylation reactions such as the Vilsmeier-Haack reaction using POCl3 and DMF on methyl-substituted pyrazoles to convert methyl groups to aldehydes.
  • Direct oxidation of methyl groups adjacent to the pyrazole ring using reagents like selenium dioxide or manganese dioxide.
  • Alternatively, chloromethylation followed by hydrolysis can yield the aldehyde functionality.

Representative Synthetic Procedure Extracted from Literature

Step Reaction Type Reagents/Conditions Outcome Yield (%) Reference
1 Pyrazole formation Cyclization of chalcones with hydrazine in ethanol with NaOH Pyrazoline intermediate 70-85
2 N-Alkylation Reaction of pyrazole with 2-fluoroethyl bromide, K2CO3, DMF, room temp 1-(2-fluoroethyl)pyrazole 65-80
3 Pyrazin-2-yl substitution Suzuki coupling of pyrazole bromide with pyrazin-2-yl boronic acid, Pd catalyst 3-(pyrazin-2-yl)pyrazole 60-75
4 Formylation Vilsmeier-Haack reaction (POCl3/DMF), 80°C, 6 h 4-formyl pyrazole 70-73

Detailed Research Findings and Notes

  • Photocatalytic Fluoroalkylation: Recent advances include photocatalytic methods to introduce perfluoroalkyl groups into aldehydes, which can be adapted for fluoroethyl groups, offering mild conditions and avoiding heavy metal catalysts.

  • Reactivity of Pyrazole Aldehydes: The aldehyde functionality in pyrazole derivatives is reactive and can be further derivatized, but its introduction requires careful control of reaction conditions to avoid over-oxidation or side reactions.

  • Cross-Coupling Efficiency: The Suzuki coupling for pyrazinyl substitution is efficient but requires optimization of catalyst, base, and solvent to achieve high yields and purity.

  • Purification and Characterization: Crystallization from solvents like ethanol or DMF is common to purify intermediates and final products. Structural confirmation is achieved by NMR (especially ^1H and ^13C), mass spectrometry, and occasionally X-ray crystallography for complex heterocycles.

Summary Table of Preparation Methods

Preparation Aspect Method Key Reagents Conditions Yield Range Comments
Pyrazole ring synthesis Cyclization of chalcones with hydrazine Chalcones, hydrazine, NaOH, EtOH Reflux, 2-4 h 70-85% Classic method for pyrazole core
N-2-Fluoroethyl substitution N-alkylation with fluoroalkyl halide 2-fluoroethyl bromide, K2CO3, DMF RT to 80°C, 6 h 65-80% Requires dry conditions
Pyrazin-2-yl group introduction Suzuki coupling Pyrazole bromide, pyrazin-2-yl boronic acid, Pd catalyst 80-100°C, 12-24 h 60-75% Ligand and base optimization needed
Aldehyde group installation Vilsmeier-Haack formylation POCl3, DMF 80°C, 6 h ~70% Sensitive to moisture

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 2
2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde

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